N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide
N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide
Brand Name:
Vulcanchem
CAS No.:
111261-84-8
VCID:
VC0052065
InChI:
InChI=1S/C23H28N2O/c1-2-23(26)25(19-11-7-4-8-12-19)22-15-20-13-14-21(16-22)24(20)17-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3
SMILES:
CCC(=O)N(C1CC2CCC(C1)N2CC3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula:
C23H28N2O
Molecular Weight:
348.5 g/mol
N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide
CAS No.: 111261-84-8
Main Products
VCID: VC0052065
Molecular Formula: C23H28N2O
Molecular Weight: 348.5 g/mol
CAS No. | 111261-84-8 |
---|---|
Product Name | N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide |
Molecular Formula | C23H28N2O |
Molecular Weight | 348.5 g/mol |
IUPAC Name | N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide |
Standard InChI | InChI=1S/C23H28N2O/c1-2-23(26)25(19-11-7-4-8-12-19)22-15-20-13-14-21(16-22)24(20)17-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3 |
Standard InChIKey | BDXAXWLFQKRUQV-UHFFFAOYSA-N |
SMILES | CCC(=O)N(C1CC2CCC(C1)N2CC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CCC(=O)N(C1CC2CCC(C1)N2CC3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms | 8-BABOP 8-benzyl-8-azabicyclo(3.2.1)octane-3-propionanilide |
PubChem Compound | 3081002 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume